molecular formula C27H31N3O7 B10837648 Benafentrine dimaleate

Benafentrine dimaleate

Cat. No.: B10837648
M. Wt: 509.5 g/mol
InChI Key: XCNYBFJTBHKGSZ-OUIAWVFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for Benafentrine dimaleate are not extensively documented in publicly available sources. . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Benafentrine dimaleate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of oxidized derivatives with altered biological activity.

Properties

Molecular Formula

C27H31N3O7

Molecular Weight

509.5 g/mol

IUPAC Name

N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid

InChI

InChI=1S/C23H27N3O3.C4H4O4/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23;5-3(6)1-2-4(7)8/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,20-;/m0./s1

InChI Key

XCNYBFJTBHKGSZ-OUIAWVFKSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C2=N[C@H]3CCN(C[C@H]3C4=CC(=C(C=C42)OC)OC)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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